This compound is classified as an amino benzoxazinone, which is a derivative of benzoxazine. Benzoxazinones have been extensively studied for their potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
The synthesis of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride typically involves several steps:
For example, a typical reaction might involve refluxing N-substituted 2-chlorophenoxyacetamide in DMF with a base to yield the desired benzoxazinone product .
The molecular structure of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride can be described as follows:
PLKXHZTWQITWFD-UHFFFAOYSA-N
, which can be used for database searches.6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride can participate in various chemical reactions:
The mechanism of action of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride is not fully elucidated but is believed to involve:
Studies have shown that related benzoxazinones exhibit significant antimicrobial and anti-inflammatory activities, suggesting potential therapeutic roles for this compound as well.
The physical and chemical properties of 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
6-Amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one hydrochloride has several notable applications:
The synthesis of the 2H-1,4-benzoxazin-3(4H)-one scaffold relies on established cyclization methodologies employing 2-aminophenol precursors. For target molecules containing an 8-methyl substituent, 2-amino-5-methylphenol serves as the foundational building block. The most widely implemented approach follows the Shridhar method, involving condensation with α-halo carbonyl compounds under basic conditions. This single-step protocol utilizes chloroacetyl chloride as the cyclizing agent, with methylisobutylketone (MIBK) as the preferred solvent and aqueous sodium bicarbonate as the base, achieving reflux temperatures optimal for ring closure and crystallization upon cooling [1]. This method consistently delivers moderate to high yields (typically 65-85%) of the unsubstituted benzoxazinone core, though yields may decrease with electron-donating methyl substituents due to altered nucleophilicity [1].
Alternative routes involve stepwise alkylation-reduction-cyclization sequences starting from nitrophenol derivatives. Potassium 4-methyl-2-nitrophenoxide, generated in situ from 2-nitro-5-methylphenol and potassium carbonate, undergoes O-alkylation with ethyl 2-bromoacetate. Subsequent reduction of the nitro group employs diverse reducing agents: Zn/NH₄Cl in aqueous ethanol, Fe/AcOH, or catalytic hydrogenation (e.g., Pd/C, H₂). The resultant 2-(2-amino-4-methylphenoxy)acetate intermediate spontaneously cyclizes, particularly under heating, to furnish the 8-methyl-2H-1,4-benzoxazin-3(4H)-one scaffold [1] [6]. While this route offers flexibility for introducing substituents on the phenoxy ring before cyclization, it suffers from longer reaction times and potential side reactions during nitro reduction, impacting overall yield compared to direct cyclization [1].
Table 1: Core Benzoxazinone Ring Formation Methods for 8-Methyl Derivatives
Method | Key Starting Material | Cyclizing Agent/Conditions | Advantages | Limitations | Typical Yield Range |
---|---|---|---|---|---|
Shridhar Method | 2-Amino-5-methylphenol | Chloroacetyl chloride / NaHCO₃, MIBK, Reflux | Single step, high yielding, simple work-up | Sensitivity to substituent effects on amino group | 65-85% |
Nitro Reduction/Cyclization | 2-Nitro-5-methylphenol | 1. Ethyl bromoacetate/K₂CO₃ 2. Reduction (Zn/NH₄Cl, Fe/AcOH, H₂/Pd-C) 3. Spontaneous/thermal cyclization | Flexibility for pre-cyclization modifications | Multi-step, longer reaction time, side reactions possible | 50-70% (over multiple steps) |
Introducing the amino group specifically at the C-6 position of the 8-methylbenzoxazinone core necessitates strategic direct nitration followed by reduction. Direct electrophilic nitration of 8-methyl-2H-1,4-benzoxazin-3(4H)-one is complicated by the inherent reactivity of the electron-rich fused ring system and the directing effects of the methyl substituent. Nitration typically occurs at the less sterically hindered position ortho/para to the oxygen, often yielding mixtures. To achieve regioselective C-6 nitration (positioned ortho to the oxazine oxygen and meta to the methyl group), protected intermediate strategies are essential.
The predominant strategy involves nitrating a pre-functionalized precursor before ring closure. 2-Amino-5-methylphenol is first protected at the amino group, commonly as an acetamide using acetic anhydride or acetyl chloride, yielding 4-acetamido-3-methylphenol. Subsequent nitration under controlled conditions (e.g., nitric acid in acetic acid at 0-10°C) exploits the strong ortho/para-directing effect of the phenolic oxygen and the meta-directing effect of the acetamide group. This generally favors nitration para to the phenol and meta to the acetamide, yielding the desired 4-acetamido-2-methyl-5-nitrophenol regioisomer. O-Alkylation with ethyl bromoacetate or chloroacetate under basic conditions (K₂CO₃, acetone/DMF) gives ethyl [4-(acetamido)-2-methyl-5-nitrophenoxy]acetate. Reduction of the nitro group (Fe/AcOH, Zn/NH₄Cl, or catalytic H₂) simultaneously reduces the nitro group and facilitates cyclization, cleaving the acetamide protecting group under the acidic or prolonged reaction conditions to directly afford 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one [6].
Alternatively, direct nitration of the preformed 8-methylbenzoxazinone can be attempted under mild conditions. However, this requires careful stoichiometry control and low temperatures (e.g., KNO₃ in concentrated H₂SO₄ at <5°C) to minimize over-nitration or decomposition. While potentially offering a shorter route post-core formation, regioselectivity is often lower, yielding mixtures of 6-nitro and 7-nitro isomers alongside dinitro by-products, necessitating complex purification and reducing overall yield for the desired 6-nitro-8-methyl isomer [1]. Reduction of the isolated 6-nitro-8-methyl compound then provides the 6-amino derivative using standard reducing conditions (SnCl₂/HCl, Fe/AcOH, H₂/Pd-C).
Conversion of the free base 6-amino-8-methyl-2H-1,4-benzoxazin-3(4H)-one to its hydrochloride salt enhances crystallinity, stability, and solubility for pharmaceutical processing. Acidic ethanol is the solvent of choice for this conversion. A saturated solution of the free base in warm anhydrous ethanol is treated with stoichiometric hydrochloric acid (commonly as concentrated HCl or generated in situ from acetyl chloride in ethanol). The hydrochloride salt typically precipitates spontaneously or upon cooling (0-5°C) and seeding. Critical parameters ensuring high purity and yield include:
Optimization of the synthesis focuses on improving yield, regioselectivity, purity, and sustainability. Key strategies include:
Protecting Group Alternatives: While acetamide is common, exploring transient protecting groups (e.g., trifluoroacetamide) cleaved more readily under milder conditions during the reduction/cyclization step could minimize side products and improve yields [6].
Catalytic System Enhancement for Reduction: Optimizing catalytic hydrogenation conditions for the nitro reduction step (e.g., employing PtO₂ instead of Pd/C, or using Raney nickel under controlled pressure and temperature) can improve chemoselectivity and reduce reaction times compared to Fe/AcOH or Zn reductions, minimizing over-reduction or dehalogenation if halogenated intermediates are used [6]. Microwave-assisted reduction has also shown promise in accelerating this step .
Solvent Engineering: Replacing high-boiling solvents like MIBK in the Shridhar cyclization with greener alternatives (e.g., 2-MeTHF, cyclopentyl methyl ether) or optimizing solvent mixtures for nitration (e.g., acetic acid/sulfuric acid mixtures) can improve reaction efficiency, regioselectivity, and facilitate work-up/purification [7]. Solvent-free mechanochemical approaches for the initial cyclization have also been explored for related benzoxazinones, offering potential for reduced environmental impact [1].
Purification Techniques: Implementing advanced purification methods like crystallization using solvent/anti-solvent pairs (e.g., ethanol/water, ethanol/diisopropyl ether) or continuous chromatography for intermediates significantly improves the purity profile of the final hydrochloride salt, crucial for pharmaceutical applications. Recrystallization of the free base or the hydrochloride salt from optimized solvent systems remains vital for removing regioisomeric impurities and residual solvents [3] [5] [9].
In-line Analytics and Process Control: Utilizing PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of key steps, particularly nitration (to detect di-nitration) and reduction completion, enables immediate corrective actions, enhancing reproducibility and robustness of the synthesis .
Table 2: Key Optimization Strategies and Their Impact on Synthesis
Optimization Area | Specific Approach | Primary Benefit | Potential Challenge |
---|---|---|---|
Protecting Groups | Trifluoroacetamide instead of acetamide | Milder deprotection, potentially higher yields | Increased cost of protecting group reagent |
Reduction Catalysis | PtO₂ or Raney Ni hydrogenation | Faster, cleaner reduction; less metal residue | Catalyst cost and filtration requirements |
Green Solvents | 2-MeTHF, CPME replacing MIBK, DMF | Improved environmental profile, easier removal | May require reaction condition re-optimization |
Advanced Purification | Solvent/anti-solvent crystallization, continuous chromatography | Higher purity final product, removal of regioisomers | Increased process complexity, equipment cost |
Process Monitoring (PAT) | Real-time FTIR/Raman during nitration & reduction | Improved reproducibility, early detection of deviations | Implementation cost, data interpretation expertise |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1